N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide
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Overview
Description
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide is a synthetic organic compound with potential applications across various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes both a pyrimidine ring and a cyclopentanecarboxamide group, contributes to its distinct properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide typically involves a multi-step process. One common method starts with the preparation of 4-(dimethylamino)-6-methylpyrimidine, followed by its functionalization to introduce the aminoethyl side chain. This is then reacted with cyclopentanecarboxylic acid or its derivatives to form the final compound. The reaction conditions often involve controlled temperatures, specific catalysts, and carefully measured reactants to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters and using continuous flow reactors. This allows for better control over the reaction conditions, improved safety, and higher efficiency. The industrial process often includes purification steps such as crystallization or chromatography to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conducted in the presence of suitable nucleophiles or electrophiles, often under catalytic conditions.
Major Products: Depending on the reaction, the major products can vary. Oxidation reactions might yield hydroxylated derivatives, while reduction reactions could produce corresponding amines or alcohols. Substitution reactions can lead to various substituted analogs with altered functional groups.
Scientific Research Applications
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules, and as a ligand in coordination chemistry.
Biology: Its potential as a probe for studying biological processes, or as a scaffold for designing bioactive compounds.
Medicine: Investigation into its role as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in materials science for creating specialized polymers or coatings.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets. The pyrimidine ring and cyclopentanecarboxamide group facilitate binding to certain enzymes or receptors, modulating their activity. This can influence various biochemical pathways, leading to desired therapeutic or functional outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclohexanecarboxamide
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopropanecarboxamide
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenecarboxamide
These compounds share the pyrimidine and aminoethyl structure but differ in the ring size and type attached to the carboxamide group. The variations can affect their chemical reactivity, biological activity, and overall applications, making N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide a unique and valuable entity.
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Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-11-10-13(20(2)3)19-15(18-11)17-9-8-16-14(21)12-6-4-5-7-12/h10,12H,4-9H2,1-3H3,(H,16,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTPLMRNCMMBAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2CCCC2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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